molecular formula C30H36O6 B1170215 Sanggenol P CAS No. 1351931-30-0

Sanggenol P

Cat. No.: B1170215
CAS No.: 1351931-30-0
M. Wt: 492.6 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Sanggenol P plays a crucial role in biochemical reactions, particularly in its interaction with viral proteins and enzymes. It has been shown to inhibit the replication of the hepatitis B virus by targeting the viral polymerase enzyme . This interaction disrupts the viral replication process, thereby reducing the viral load in infected cells. Additionally, this compound interacts with cellular proteins involved in the immune response, enhancing the body’s ability to combat viral infections. The compound’s ability to modulate enzyme activity and protein interactions underscores its potential as a therapeutic agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, the primary target cells for hepatitis B virus, this compound has been shown to inhibit viral replication and promote cell survival . This compound influences cell signaling pathways, particularly those involved in the immune response and inflammation. By modulating these pathways, this compound enhances the antiviral response and reduces inflammation, thereby protecting the liver from damage. Furthermore, this compound has been observed to affect gene expression, leading to the upregulation of antiviral genes and the downregulation of pro-inflammatory genes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with viral and cellular biomolecules. This compound binds to the viral polymerase enzyme, inhibiting its activity and preventing the replication of the hepatitis B virus . This binding interaction is crucial for the compound’s antiviral activity. Additionally, this compound modulates the activity of cellular enzymes involved in the immune response, enhancing the body’s ability to fight off viral infections. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of antiviral and inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its antiviral activity over extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, resulting in a gradual decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing the antiviral response and reducing inflammation. These effects are observed both in vitro and in vivo, highlighting the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit viral replication and enhance the immune response without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including liver damage and immune suppression. These threshold effects highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing adverse effects. Studies in animal models have provided valuable insights into the safe and effective use of this compound for antiviral therapy.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its antiviral activity. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation . This compound interacts with cofactors such as NADPH and glutathione, which are essential for its metabolic activation and detoxification. These interactions influence the compound’s metabolic flux and the levels of its metabolites, thereby affecting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound is known to accumulate in the liver, where it exerts its antiviral effects. The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which play a crucial role in its therapeutic activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with viral and cellular biomolecules . This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are crucial for the compound’s antiviral activity and its ability to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sanggenol P is typically extracted from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material . The extract is then purified using chromatographic techniques to obtain this compound in its pure form .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Morus alba L. root bark. The process includes drying the plant material, followed by solvent extraction and purification through chromatography . This method ensures the compound is obtained in sufficient quantities for research and potential therapeutic applications.

Comparison with Similar Compounds

Sanggenol P is unique among flavonoids due to its specific biological activities and molecular structure. Similar compounds include:

Properties

IUPAC Name

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-22-29(34)20(11-9-18(3)4)13-23(30(22)35)26-16-25(33)28-24(32)14-21(31)15-27(28)36-26/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPROLIAXVJPKCX-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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